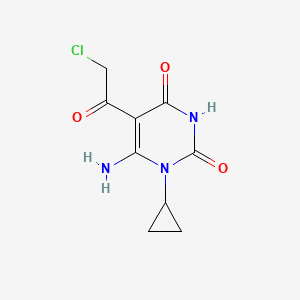

6-amino-5-(chloroacetyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-amino-5-(chloroacetyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione (6-ACPCP) is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. 6-ACPCP is a derivative of pyrimidine and has a cyclopropyl group attached to the nitrogen atom. It has been studied for its potential as a novel drug target and for its ability to interact with biological molecules. 6-ACPCP has been used in a variety of laboratory experiments and studies, and its potential applications in scientific research are still being explored.

Applications De Recherche Scientifique

Synthesis of Pyrimidine Derivatives

The synthesis of new pyrimidine derivatives, including reactions with cyanoacetamide, p-aminoacetophenone, and hydrazine derivatives, has led to compounds exhibiting significant analgesic and anti-inflammatory activities. Compounds synthesized from 5-formyl-6-aminopyrimidine-2,4-(1H, 3H)-dione have shown to be particularly effective, with some showing the most significant analgesic effects among synthesized moieties and significant anti-inflammatory effects in carrageenan-induced paw edema models (Nofal et al., 2011).

Antiviral Activities

The exploration of 6-substituted pyrimidine derivatives for antiviral applications has been noteworthy. A series of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines was synthesized and evaluated for antiviral activity against various viruses, including herpes simplex, varicella-zoster virus (VZV), cytomegalovirus (CMV), and human immunodeficiency viruses (HIV-1 and HIV-2). These studies highlighted the potential of O(6)-isomers derived from 2,4-diamino-, 2-amino-4-hydroxy-, or 2-amino-4-[2-(phosphonomethoxy)ethoxy]-6-hydroxypyrimidine in inhibiting the replication of herpes and retroviruses, with notable activity against HIV (Holý et al., 2002).

Antibacterial and Antifungal Properties

Multicomponent synthesis of novel heterocyclic scaffolds has been investigated for their antibacterial activities. The discovery of new 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones through the reaction of 3-aminopyrazol-5-ones with substituted salicylic aldehydes and acetylacetic ester revealed compounds with notable antibacterial activities. This research underscores the potential of pyrimidine and related heterocyclic compounds in developing new antibacterial agents (Frolova et al., 2011).

Mécanisme D'action

Target of Action

This compound is a derivative of pyrimidine, a basic structure in many bioactive molecules

Mode of Action

It is known that pyrimidine derivatives can interact with various biological targets through different mechanisms

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biological activities . The specific pathways affected by this compound would depend on its precise targets and mode of action.

Result of Action

Given the compound’s structural similarity to other pyrimidine derivatives, it may have potential bioactive effects . .

Propriétés

IUPAC Name |

6-amino-5-(2-chloroacetyl)-1-cyclopropylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O3/c10-3-5(14)6-7(11)13(4-1-2-4)9(16)12-8(6)15/h4H,1-3,11H2,(H,12,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROVKHYXVSYZMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=C(C(=O)NC2=O)C(=O)CCl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2996303.png)

![Ethyl 2-[2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2996306.png)

![N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2996307.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methoxyethyl)quinoline-4-carboxamide](/img/structure/B2996310.png)

![(4S)-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ol](/img/structure/B2996314.png)

![Ethyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate](/img/structure/B2996316.png)

![3-[(3-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2996318.png)

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2996322.png)